Arachidic Acid N-Hydroxysuccinimide Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

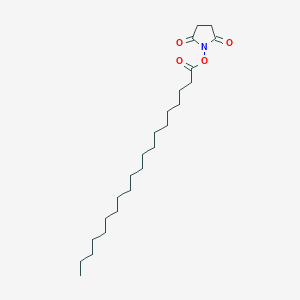

(2,5-dioxopyrrolidin-1-yl) icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWMRGPQVJCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292084 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-87-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a specialized chemical reagent that merges the properties of a long-chain saturated fatty acid with a highly reactive functional group. It consists of a 20-carbon backbone, known as arachidic acid (or eicosanoic acid), covalently linked to an N-hydroxysuccinimide ester.[1][2] This unique bifunctional structure makes it an invaluable tool in bioconjugation, surface modification, and the development of advanced drug delivery systems.[1]

The core utility of this compound lies in the reactivity of the NHS ester group, which readily forms stable amide bonds with primary amines (-NH₂) found on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3] The long, hydrophobic arachidic acid tail imparts lipophilic characteristics to the target molecule, which can be leveraged to alter its physical properties and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and key applications, complete with detailed experimental protocols.

Chemical and Physical Properties

The distinct properties of Arachidic Acid N-Hydroxysuccinimide Ester are foundational to its application in biochemical and pharmaceutical research. The long saturated fatty acid chain provides significant hydrophobicity, while the NHS ester group offers specific reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) icosanoate | [1][4] |

| CAS Number | 69888-87-5 | [1][2][5] |

| Molecular Formula | C₂₄H₄₃NO₄ | [1][2][5] |

| Molecular Weight | 409.6 g/mol | [1][2][5] |

| Melting Point | 95-97°C | [1] |

| Boiling Point | 312.4 ± 37.0°C (Predicted) | [1] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 6.6353 | [5] |

| Polar Surface Area | 63.68 Ų | [5] |

| Purity (Typical) | ≥95% | [4][5] |

| Storage Condition | -20°C | [2] |

Synthesis and Reaction Mechanism

Synthesis

The standard synthesis of this compound involves the activation of the carboxylic acid group of arachidic acid via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide.[4] This two-stage, one-pot process is efficient and minimizes the formation of undesirable byproducts.[4]

The reaction begins with the carbodiimide (e.g., EDC or DCC) activating the arachidic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis but is quickly stabilized by reacting with N-hydroxysuccinimide to yield the more stable NHS ester and a urea byproduct.[4]

Bioconjugation Mechanism

The primary reaction chemistry of the NHS ester is its efficient and selective reaction with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[1][4] This nucleophilic acyl substitution reaction is highly dependent on pH.[3][4]

At a pH below 7, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic.[3][6] Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, where water acts as a nucleophile, converting the ester back to the unreactive carboxylic acid.[7][8] The optimal pH for this reaction is typically between 7.2 and 8.5, providing a balance between amine reactivity and ester stability.[3][9]

Applications in Research and Drug Development

The dual characteristics of Arachidic Acid NHS Ester make it a versatile tool for modifying biomolecules and materials.

-

Protein and Peptide Lipidation: Covalently attaching the 20-carbon arachidic acid chain can profoundly alter a protein's physical properties.[4] This lipidation increases hydrophobicity, which can be used to enhance a protein's association with cell membranes, improve its pharmacokinetic profile by promoting binding to serum proteins like albumin, or increase the in-vivo half-life of therapeutic proteins.[10][11]

-

Drug Delivery Systems: This reagent is valuable for functionalizing lipid-based drug delivery systems like liposomes and nanoparticles.[1] The long fatty acid chain can anchor to the lipid core of a nanoparticle, presenting the reactive NHS ester on the surface for subsequent conjugation of targeting ligands or other molecules.[12][13]

-

Surface Modification: The hydrophobic nature of the arachidic acid tail allows it to serve as an anchor for modifying surfaces of materials like biodegradable polymers (e.g., PLGA).[12] This is particularly useful in creating drug-eluting implants or scaffolds for tissue engineering where surface properties are critical.

-

Creation of Amphiphilic Bioconjugates: The conjugation of this lipid moiety to hydrophilic molecules creates amphiphilic structures with unique solubility profiles, which can be useful for creating novel biomaterials or probes for studying biological membranes.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard carbodiimide-mediated synthesis.

Materials:

-

Arachidic Acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and standard glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).[1]

-

To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).[1]

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 2-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with a mild acid (e.g., 5% HCl) and brine to remove the urea byproduct and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product via recrystallization or column chromatography as needed.

Protocol 2: General Protein Labeling

This protocol provides a general framework for conjugating the NHS ester to a protein. Optimization is often required based on the specific protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the Reaction Buffer.[14] The buffer must be free of primary amines (e.g., Tris or glycine).[14]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Arachidic Acid NHS Ester in anhydrous DMSO or DMF to a concentration of 10-25 mM.[14]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.[14] The optimal ratio must be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6][14] Incubate for 15-30 minutes.[14]

-

Purification: Remove excess, unreacted reagent and byproducts (like hydrolyzed ester and NHS) by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[14]

-

Characterization: Analyze the resulting conjugate to determine the degree of labeling (DOL) and confirm protein integrity and function.

References

- 1. This compound (69888-87-5) for sale [vulcanchem.com]

- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Arachidic Acid N-Hydroxysuccinimide Ester: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a lipid bioconjugation reagent characterized by a long, 20-carbon saturated fatty acid chain (arachidic acid) linked to a highly reactive N-hydroxysuccinimide ester.[1] This unique bifunctional structure imparts lipophilic properties via the arachidic acid tail while the NHS ester group provides a mechanism for covalent attachment to biomolecules.[1][2] The primary application of this compound is the lipidation of proteins, peptides, and other amine-containing molecules.[2][3] This modification can significantly alter the physical properties and biological interactions of the target molecule, with applications in enhancing drug pharmacokinetics, studying membrane protein dynamics, and developing lipid-based drug delivery systems.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental protocols.

Chemical and Physical Properties

The fundamental properties of Arachidic Acid N-Hydroxysuccinimide Ester are crucial for its handling, storage, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69888-87-5 | [1][2][4][5] |

| Molecular Formula | C₂₄H₄₃NO₄ | [1][2][6] |

| Molecular Weight | 409.6 g/mol | [1][2][4][5] |

| Melting Point | 95-97 °C | [1][5] |

| Boiling Point | 312.4 ± 37.0 °C (Predicted) | [1][5] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Insoluble in water; requires organic solvents like DMSO or DMF for initial dissolution.[4][7] | |

| Storage Conditions | -20°C, under desiccated conditions.[1][2][4] |

Synthesis and Reactivity

Synthesis

The most common synthetic route for this compound is the activation of the carboxylic acid group of arachidic acid via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide (NHS).[4] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are typically used.[1][4] The reaction proceeds in two stages: the carbodiimide first reacts with arachidic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by NHS to yield the more stable NHS ester.[4]

References

- 1. This compound (69888-87-5) for sale [vulcanchem.com]

- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]

- 5. CAS#:69888-87-5 | this compound | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]

An In-depth Technical Guide to the Synthesis of Arachidic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, properties, and applications of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester. This activated ester of arachidic acid, a 20-carbon saturated fatty acid, is a valuable tool for the lipidation of proteins, peptides, and other amine-containing biomolecules. The introduction of the long, saturated acyl chain can significantly alter the hydrophobicity, membrane association, and pharmacokinetic properties of the target molecule, making it a key reagent in drug delivery, proteomics, and cell biology research.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for Arachidic Acid N-Hydroxysuccinimide Ester.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₃NO₄ | |

| Molecular Weight | 409.6 g/mol | |

| CAS Number | 69888-87-5 | |

| Melting Point | 95-97 °C | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, under inert atmosphere |

Synthesis of this compound

The synthesis of Arachidic Acid NHS Ester is typically achieved through the activation of the carboxylic acid group of arachidic acid with N-hydroxysuccinimide. The most common and well-established method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). An alternative approach utilizes triphosgene as the activating agent.

Reaction Pathway: Carbodiimide-Mediated Esterification

The carbodiimide-mediated synthesis is a two-step process that occurs in a single pot. First, the carbodiimide activates the carboxylic acid of arachidic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide to form the more stable Arachidic Acid NHS Ester and a urea byproduct.

An In-depth Technical Guide to the Solubility and Stability of Arachidic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a long-chain fatty acid derivative crucial for bioconjugation, drug delivery systems, and surface modification. This document details the physicochemical properties, experimental protocols for solubility and stability assessment, and key considerations for its effective use in research and development.

Core Concepts: Physicochemical Properties

Arachidic acid N-hydroxysuccinimide ester is a lipophilic molecule featuring a 20-carbon saturated fatty acid chain linked to an N-hydroxysuccinimide ester. This structure imparts a dual nature to the molecule: the long hydrocarbon tail renders it highly soluble in organic solvents, while the NHS ester group provides reactivity towards primary amines.

Solubility of this compound

Table 1: Qualitative and Estimated Solubility of this compound

| Solvent | Solubility Type | Estimated Quantitative Solubility | Remarks and Citations |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | NHS esters are commonly dissolved in anhydrous DMSO to prepare stock solutions for bioconjugation.[1] |

| N,N-Dimethylformamide (DMF) | Soluble | > 10 mg/mL | Similar to DMSO, anhydrous DMF is a recommended solvent for NHS esters.[1] |

| Dichloromethane (DCM) | Soluble | Likely > 5 mg/mL | Halogenated solvents are effective in dissolving lipophilic compounds. Stearic acid-NHS ester is soluble in DCM. |

| Chloroform | Slightly Soluble | 1 - 5 mg/mL | N-succinimidyl palmitate is slightly soluble in chloroform.[1] |

| Ethyl Acetate | Slightly Soluble | 1 - 5 mg/mL | N-succinimidyl palmitate is slightly soluble in ethyl acetate.[1] |

| Methanol | Slightly Soluble | < 1 mg/mL | The polarity of methanol may limit the solubility of the long alkyl chain. |

| Water | Insoluble | < 0.1 mg/mL | The hydrophobic nature of the arachidic acid chain makes it virtually insoluble in aqueous buffers.[1] |

Stability of this compound

The stability of this compound is primarily dictated by the susceptibility of the NHS ester bond to hydrolysis. This reaction is highly dependent on pH and temperature. The NHS ester is most stable at acidic pH and its rate of hydrolysis increases significantly with increasing pH.

Table 2: Typical Half-life of N-Hydroxysuccinimide Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 6.0 | 25 | Several Hours |

| 7.0 | 25 | ~1 - 2 Hours |

| 7.5 | 25 | ~30 - 60 Minutes |

| 8.0 | 25 | ~15 - 30 Minutes |

| 8.5 | 25 | < 15 Minutes |

| 9.0 | 25 | A few minutes |

Note: These are general values for NHS esters and the exact half-life of this compound may vary.

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a method for determining the solubility of this compound in a specific organic solvent using the shake-flask method followed by quantification.

Materials:

-

This compound

-

Selected organic solvent (e.g., anhydrous DMSO, DMF, DCM)

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly and vortex vigorously for 1-2 minutes.

-

Place the vials in a shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for HPLC analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the tested temperature.

-

Protocol for Assessing Stability (Hydrolysis Rate)

This protocol describes a method to determine the rate of hydrolysis of this compound in an aqueous buffer by monitoring the release of N-hydroxysuccinimide, which absorbs UV light at approximately 260 nm.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled cuvette holder

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Kinetic Measurement:

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Equilibrate the aqueous buffer of the desired pH in a quartz cuvette to the desired temperature in the thermostatically controlled holder.

-

Initiate the reaction by adding a small, known volume of the stock solution to the buffer in the cuvette (the final concentration of the organic solvent should be minimal, typically <5%).

-

Immediately start recording the absorbance at 260 nm at regular time intervals. The frequency of readings will depend on the expected rate of hydrolysis (faster at higher pH).

-

-

Data Analysis:

-

The increase in absorbance at 260 nm corresponds to the release of NHS.

-

Plot the absorbance at 260 nm versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of the curve.

-

The half-life (t½) of the NHS ester can be calculated from the first-order rate constant (k) obtained from the data, using the equation: t½ = ln(2)/k.

-

Visualizations

Signaling Pathway: Aminolysis vs. Hydrolysis

Caption: Competing reaction pathways for this compound.

Experimental Workflow: Solubility Determination

References

The Role of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation. We will dissect the fundamental reaction mechanism, outline critical experimental parameters, provide detailed protocols, and showcase its diverse applications in research and therapeutic development. The strategic use of NHS esters enables the stable linkage of molecules, facilitating the creation of advanced biotherapeutics, sophisticated diagnostic assays, and powerful research tools.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are highly favored reagents for modifying biological molecules, primarily due to their specific reactivity towards primary and secondary aliphatic amines. This reactivity profile is particularly advantageous in biological systems where amine groups are abundant and accessible, such as the N-terminus of proteins and the side chains of lysine residues.

The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the concurrent release of the N-hydroxysuccinimide leaving group. This reaction is highly efficient and proceeds under mild physiological conditions, which is crucial for preserving the structural integrity and biological activity of sensitive proteins.

Caption: Reaction mechanism of an NHS ester with a primary amine.

The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction, which yields an unreactive carboxylic acid and releases the NHS group, is highly dependent on the pH of the solution.

Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is paramount to achieving high conjugation efficiency while minimizing undesirable side reactions and preserving protein function.

pH

The pH of the reaction buffer is the most critical variable. The reaction with amines is most efficient at a pH range of 7.0 to 9.0. Below pH 7.0, the concentration of the reactive, deprotonated primary amine is too low. Above pH 9.0, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the target protein.

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation yield. Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used and recommended.

Molar Ratio and Concentration

The molar ratio of the NHS ester reagent to the protein is a key parameter to control the degree of labeling. A higher molar excess will generally result in a higher number of modifications per protein. However, excessive labeling can lead to protein aggregation, loss of biological activity, or altered immunogenicity. Therefore, this ratio must be carefully optimized for each specific application.

Temperature and Incubation Time

Most NHS ester conjugations are performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight. Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for sensitive proteins or when longer reaction times are required.

Quantitative Data for NHS Ester Reagents

The stability of NHS esters, particularly their susceptibility to hydrolysis, is a key consideration in experimental design. The half-life of the ester in aqueous solution is highly pH-dependent.

| NHS Ester Derivative | pH 7.0 | pH 8.0 | pH 8.5 | Optimal Reaction pH |

| Standard NHS Ester | 4-5 hours | 30-60 minutes | ~10 minutes | 7.0 - 8.0 |

| Sulfo-NHS Ester | 4-5 hours | 30-60 minutes | ~10 minutes | 7.0 - 8.0 |

| TFP Ester | ~10 hours | ~2 hours | ~45 minutes | 7.5 - 8.5 |

| *2,3,5,6-Tetrafluorophenyl (TFP) ester is a related amine-reactive ester with enhanced stability. |

This table presents typical approximate half-lives. Actual values can vary based on buffer composition, temperature, and the specific R-group of the ester.

Detailed Experimental Protocol: Antibody Labeling

This section provides a generalized protocol for labeling an antibody with a biotin-NHS ester. This workflow is broadly applicable to the conjugation of other proteins and labels.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Biotin-NHS ester (or other NHS-ester functionalized molecule)

-

Reaction Buffer: PBS, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dimethylsulfoxide (DMSO) for dissolving the NHS ester

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Prepare a 10-20 mM stock solution of the Biotin-NHS ester in anhydrous DMSO immediately before use.

-

Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer. Ensure any amine-containing buffers from storage have been removed via dialysis or buffer exchange.

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess over the antibody).

-

Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted biotin and the quenched NHS ester byproducts from the labeled antibody using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (moles of biotin per mole of antibody) using methods such as the HABA assay and confirm the integrity and purity of the conjugate via SDS-PAGE.

Caption: General experimental workflow for bioconjugation using NHS esters.

Applications in Drug Development and Research

The versatility and reliability of NHS ester chemistry have made it indispensable in numerous high-impact applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. NHS esters are frequently used to functionalize either the payload or a linker molecule, which is then conjugated to lysine residues on the antibody. This creates a targeted delivery system that minimizes systemic toxicity.

Caption: Logical relationship in the assembly of an Antibody-Drug Conjugate.

Immunoassays and Diagnostics

NHS esters are fundamental to the preparation of reagents for diagnostic assays like ELISA (Enzyme-Linked Immunosorbent Assay). Enzymes (e.g., HRP) and fluorescent dyes are functionalized with NHS esters to facilitate their covalent attachment to detection antibodies, enabling signal generation and quantification.

Surface Immobilization for Biosensors

The creation of biosensors and affinity chromatography media often requires the stable immobilization of proteins onto a solid support. The surface of the support can be functionalized with amine groups, which are then reacted with an NHS-ester-modified protein to create a durable and oriented linkage.

PEGylation

The attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity. NHS-ester functionalized PEG is a common reagent for this purpose, targeting lysine residues on the protein surface.

The Lipophilic Tail of Arachidic Acid: A Technical Guide for Researchers

An In-depth Exploration of its Physicochemical Properties, Biological Significance, and Methodological Analysis

Arachidic acid, a 20-carbon saturated fatty acid, is a key component of cellular structures and a modulator of membrane dynamics. Its fully saturated hydrocarbon tail, devoid of double bonds, imparts distinct physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the lipophilic tail of arachidic acid, catering to researchers, scientists, and drug development professionals. We delve into its fundamental properties, its impact on biological membranes, and the experimental methodologies used for its study.

Physicochemical Properties of Arachidic Acid

The defining feature of arachidic acid is its long, unbranched, and fully saturated 20-carbon lipophilic tail. This structure dictates its physical and chemical behavior, particularly its strong hydrophobic nature. Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C20H40O2 | [1][2] |

| Molar Mass | 312.53 g/mol | [1] |

| Melting Point | 75.3–75.5 °C | [1] |

| Boiling Point | 328 °C (decomposes) | [1] |

| Density | 0.824 g/cm³ (at 100°C) | [1] |

| Solubility in Water | Practically insoluble | [1] |

| XLogP3 | 8.5 | [3] |

Table 1: Physicochemical Properties of Arachidic Acid. This table summarizes key quantitative data for arachidic acid.

The Role of the Lipophilic Tail in Biological Systems

The long, saturated lipophilic tail of arachidic acid is a crucial determinant of its function within biological systems, primarily through its incorporation into cellular membranes.

Influence on Membrane Fluidity and Structure

The straight, flexible nature of arachidic acid's saturated tail allows for tight packing within the lipid bilayer of cell membranes. This dense packing, driven by van der Waals forces, leads to a decrease in membrane fluidity. In contrast, unsaturated fatty acids, such as the closely related arachidonic acid, possess kinks in their hydrocarbon chains that disrupt this tight packing, thereby increasing membrane fluidity.[2][4] The incorporation of arachidic acid into phospholipids can therefore lead to more ordered and rigid membrane domains.

Biological Significance and Signaling

While much of the research on 20-carbon fatty acids focuses on the metabolic cascade of the polyunsaturated arachidonic acid, arachidic acid also plays significant biological roles. It is a natural constituent of various plant oils, including peanut oil.[1]

Arachidic acid can be formed by the hydrogenation of arachidonic acid.[1] While it is not a direct precursor to the vast array of signaling molecules known as eicosanoids (prostaglandins, leukotrienes, etc.), its presence in membranes can influence the availability of arachidonic acid for these pathways. The metabolic relationship between these two fatty acids is a critical area of study.

The metabolism of arachidonic acid is a central signaling pathway in inflammation and immunity. Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 and is subsequently metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, which are involved in inflammation, pain, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.

-

Cytochrome P450 (CYP450) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[5][6]

While arachidic acid does not directly enter these cascades, its influence on membrane properties can modulate the activity of membrane-bound enzymes like phospholipase A2, thereby indirectly affecting eicosanoid production.

Experimental Analysis of the Lipophilic Tail

A variety of experimental techniques are employed to study the properties and functions of arachidic acid's lipophilic tail.

Quantitative Analysis of Arachidic Acid

Accurate quantification of arachidic acid in biological samples is typically achieved through chromatographic methods coupled with mass spectrometry.

Experimental Protocol: Quantification of Arachidic Acid in Plasma by GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acids, including arachidic acid, from a plasma sample.

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated arachidic acid).

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

-

Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of 2% sulfuric acid in methanol.

-

Heat the sample at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column).

-

Employ a temperature gradient to separate the different FAMEs.

-

The mass spectrometer is operated in electron ionization (EI) mode, and arachidic acid methyl ester is identified based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[3]

-

Investigating Membrane Interactions

The effect of arachidic acid on membrane fluidity can be assessed using fluorescence spectroscopy.

Experimental Protocol: Membrane Fluidity Analysis using Fluorescence Anisotropy

-

Liposome Preparation:

-

Prepare liposomes composed of a model phospholipid (e.g., phosphatidylcholine) with and without the inclusion of a defined molar percentage of arachidic acid.

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.

-

-

Fluorescence Anisotropy Measurement:

-

Excite the DPH-labeled liposomes with vertically polarized light at the appropriate wavelength.

-

Measure the intensity of the emitted fluorescence parallel and perpendicular to the excitation plane.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor.

-

-

Data Interpretation:

-

A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity. Comparing the anisotropy of liposomes with and without arachidic acid provides a quantitative measure of its effect on membrane rigidity.

-

Visualization of Related Signaling Pathways

To understand the broader context of 20-carbon fatty acid signaling, the metabolic cascade of arachidonic acid is of central importance.

Figure 1: Simplified Arachidonic Acid Metabolic Cascade. This diagram illustrates the enzymatic conversion of arachidonic acid into various eicosanoids.

Logical Relationships in Fatty Acid Analysis

The experimental workflow for analyzing fatty acids in a biological sample follows a logical progression from extraction to detection.

Figure 2: Experimental Workflow for Fatty Acid Analysis. This flowchart outlines the key steps in the quantitative analysis of fatty acids from a biological sample.

Future Directions and Drug Development

While much of the drug development focus has been on modulating the metabolism of arachidonic acid, the unique properties of arachidic acid's lipophilic tail present opportunities for novel therapeutic strategies. The synthesis of arachidic acid derivatives, such as amides and esters, could yield compounds with tailored lipophilicity and specific interactions with biological targets. For instance, modifying the carboxylic acid head group could alter the molecule's interaction with enzymes or receptors, while the long saturated tail ensures strong membrane association. Further research into the direct signaling roles of arachidic acid and the development of specific molecular probes will be crucial in unlocking its full therapeutic potential.

References

- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 2. Design and synthesis of (13S)-methyl-substituted arachidonic acid analogues: templates for novel endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid in cell signaling [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid: Physiological roles and potential health benefits - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and applications of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a pivotal reagent in bioconjugation and lipid-based drug delivery systems.

Core Molecular and Chemical Properties

Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound that features a saturated 20-carbon fatty acid chain (arachidic acid) linked to a highly reactive N-hydroxysuccinimide ester group.[1][2][3] This unique structure imparts both lipophilic characteristics, due to the long hydrocarbon tail, and the ability to efficiently conjugate with amine-containing molecules.[1] The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) icosanoate.[1][4]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₂₄H₄₃NO₄ |

| Molecular Weight | 409.6 g/mol |

| CAS Number | 69888-87-5 |

| Melting Point | 95-97°C |

| Boiling Point (Predicted) | 312.4±37.0°C |

| Density (Predicted) | 1.410±0.06 g/cm³ |

| Polar Surface Area | 63.68 Ų |

| LogP | 6.57 - 6.64 |

| Recommended Storage | -20°C |

Experimental Protocols

A primary application of Arachidic Acid NHS Ester is the covalent labeling of proteins, peptides, and other biomolecules containing primary amines.[2][3] This is achieved through the reaction of the NHS ester with the amine group, forming a stable amide bond.

Typical Synthesis of this compound

The synthesis of this compound is commonly achieved through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[1][4]

-

Reagents:

-

Arachidic acid (1 equivalent)

-

N-hydroxysuccinimide (NHS) (1.1 equivalents)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).

-

Stir the reaction mixture at room temperature for approximately 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture can be purified, for example, by recrystallization.[6]

-

Reaction Mechanism and Workflow

The fundamental reaction chemistry of Arachidic Acid NHS Ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] This reaction is typically performed under mild alkaline conditions (pH 7.4–8.7).[1]

References

- 1. This compound (69888-87-5) for sale [vulcanchem.com]

- 2. This compound, 69888-87-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 69888-87-5 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]

Commercial suppliers of Arachidic Acid N-Hydroxysuccinimide Ester.

An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester for Researchers and Drug Development Professionals

Introduction

Arachidic Acid N-Hydroxysuccinimide (NHS) Ester (CAS Number: 69888-87-5) is a long-chain, saturated fatty acid activated ester that serves as a critical tool in bioconjugation, drug delivery, and various biochemical assays.[1][2][3] Its structure consists of a 20-carbon hydrophobic arachidic acid tail and a highly reactive N-hydroxysuccinimide ester head group.[1] This bifunctional nature allows for the covalent attachment of the long lipid chain to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4]

The introduction of the arachidic acid moiety can significantly alter the physicochemical properties of the target molecule, enhancing its hydrophobicity, facilitating interactions with cell membranes, and improving its pharmacokinetic profile.[2] This guide provides a comprehensive overview of commercial suppliers, technical data, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The general properties and specifications are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69888-87-5 | [1][2][4] |

| Molecular Formula | C₂₄H₄₃NO₄ | [1][4][5][6] |

| Molecular Weight | 409.6 g/mol | [1][2][4][5] |

| Purity | Typically ≥95% | [2][5][6] |

| Melting Point | 95-97°C | [1] |

| Boiling Point | 312.4 ± 37.0°C (Predicted) | [1] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | -20°C, under anhydrous conditions | [1][4] |

| Solubility | Soluble in organic solvents like DCM, DMF, DMSO |

Known Commercial Suppliers:

-

BroadPharm[4]

-

Benchchem[2]

-

Vulcanchem[1]

-

Aladdin Scientific[5]

-

ChemScene[6]

-

MedchemExpress[3]

-

Dayang Chem (Hangzhou) Co., Ltd.

Key Applications in Research and Drug Development

The unique structure of Arachidic Acid NHS Ester makes it a versatile tool for lipid modification of biomolecules.

-

Bioconjugation and Protein Lipidation : The primary application is the covalent modification of proteins and peptides. The NHS ester reacts with primary amines (e.g., the epsilon-amine of lysine residues) to form stable amide bonds.[1][7] This lipidation can:

-

Enhance Pharmacokinetics : Attaching the long lipid chain can increase the in-vivo half-life of therapeutic proteins by promoting binding to albumin or reducing renal clearance.[2]

-

Improve Emulsifying Properties : Acylation of proteins with fatty acid NHS esters has been shown to improve their emulsifying and antioxidant properties, which is valuable in both food and pharmaceutical formulations.[2]

-

Create Research Probes : The lipid tail can be used to anchor proteins to membranes or to probe lipid-protein interactions and study the dynamics of membrane-associated proteins.[2]

-

-

Drug Delivery Systems : The lipophilic nature of arachidic acid is leveraged in the development of advanced drug delivery vehicles.

-

Liposome Functionalization : The compound can be used to modify molecules that are then incorporated into the lipid bilayer of liposomes, creating targeted or functionalized drug carriers.[1]

-

Development of Lipid-Based Nanoparticles : It is a key reagent in the synthesis of amphiphilic bioconjugates used to form micelles or other lipid-based nanoparticles for drug encapsulation and delivery.[1]

-

-

Enzyme Inhibition and Active Site Probing : The arachidic acid portion can mimic natural fatty acid substrates, allowing the molecule to target the active sites of lipid-binding enzymes.[2]

-

Enzyme Probing : It can be directed towards hydrophobic channels in enzymes like cyclooxygenases (COX) to study enzyme structure and function.[2]

-

Irreversible Inhibition : Covalent modification within or near the active site can lead to irreversible inhibition, providing a method to study the consequences of blocking a specific enzymatic pathway.[2]

-

Experimental Protocols

General Synthesis of this compound

The most common method for synthesizing Arachidic Acid NHS Ester is through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[1][7]

Materials:

-

Arachidic acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Triethylamine (optional, as a base)

Protocol:

-

Dissolve arachidic acid (1 equivalent) in anhydrous DCM.

-

Add N-hydroxysuccinimide (1.1 - 1.2 equivalents) and EDC or DCC (1.1 - 1.2 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Wash the organic phase with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted NHS and the EDC byproduct.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid product by recrystallization, typically from a solvent like isopropanol or an ethanol/acetone mixture.

An alternative, carbodiimide-free method involves treating the carboxylic acid with triphenylphosphine, iodine, and triethylamine in the presence of NHS.[1][9]

Protocol for Protein Labeling (Bioconjugation)

This protocol describes a general procedure for conjugating Arachidic Acid NHS Ester to a protein containing accessible primary amines.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.4 - 8.5. Note: Avoid amine-containing buffers like Tris.

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester.

-

Size-exclusion chromatography column or dialysis equipment for purification.

Protocol:

-

Prepare a stock solution of Arachidic Acid NHS Ester (e.g., 10-20 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Adjust the pH of the protein solution to between 7.4 and 8.5. The reaction is more efficient at a slightly alkaline pH where primary amines are deprotonated and nucleophilic.[8]

-

Add a 5- to 20-fold molar excess of the dissolved Arachidic Acid NHS Ester to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted NHS ester.

-

Remove the unreacted lipid and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterize the resulting lipidated protein using appropriate analytical techniques such as MALDI-TOF mass spectrometry to confirm the degree of labeling.

Mandatory Visualizations

Caption: General synthesis of Arachidic Acid NHS Ester.

Caption: Bioconjugation via NHS ester reaction.

Caption: Logic flow for improving protein pharmacokinetics.

References

- 1. This compound (69888-87-5) for sale [vulcanchem.com]

- 2. This compound | 69888-87-5 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 69888-87-5 | BroadPharm [broadpharm.com]

- 5. biocompare.com [biocompare.com]

- 6. chemscene.com [chemscene.com]

- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 8. Arachidonic Acid N-Hydroxysuccinimidyl Ester 187224-28-8 [benchchem.com]

- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester (CAS: 69888-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic Acid N-Hydroxysuccinimide (NHS) Ester is a chemical compound featuring a 20-carbon saturated fatty acid, arachidic acid, linked to an N-hydroxysuccinimide ester. This bifunctional molecule is a valuable tool in bioconjugation and surface modification, enabling the covalent attachment of the long, hydrophobic arachidic acid chain to primary amine groups on proteins, peptides, oligonucleotides, and other molecules. The introduction of this lipid moiety can significantly alter the physicochemical properties of the target molecule, enhancing its lipophilicity, promoting membrane association, and influencing its biological activity. This guide provides a comprehensive overview of the technical details, experimental protocols, and potential applications of Arachidic Acid NHS Ester.

Chemical and Physical Properties

The key chemical and physical properties of Arachidic Acid N-Hydroxysuccinimide Ester are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 69888-87-5 |

| Molecular Formula | C₂₄H₄₃NO₄ |

| Molecular Weight | 409.60 g/mol [1][2][3] |

| Melting Point | 95-97 °C |

| Boiling Point | 312.4±37.0 °C (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. |

| Purity | Typically ≥95%[1][4] |

| Storage | Recommended storage at -20°C[2] |

Synthesis of this compound

The synthesis of Arachidic Acid NHS Ester is typically achieved through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide. This method involves the activation of the carboxylic acid group of arachidic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.

Experimental Protocol: Synthesis

Materials:

-

Arachidic acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Triethylamine (optional, as a base)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve arachidic acid (1 equivalent) and N-hydroxysuccinimide (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

To this solution, add the carbodiimide coupling agent, such as EDC (1.1-1.2 equivalents). If DCC is used, a byproduct, dicyclohexylurea (DCU), will precipitate out of the solution upon reaction completion.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If DCC is used, the precipitated DCU is removed by filtration.

-

The filtrate is then washed sequentially with a weak acid (e.g., 0.1 M HCl) to remove any unreacted base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted arachidic acid and NHS, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Caption: Workflow for the synthesis of Arachidic Acid NHS Ester.

Applications in Bioconjugation and Surface Modification

The primary utility of Arachidic Acid NHS Ester lies in its ability to covalently link the hydrophobic arachidic acid moiety to biomolecules and surfaces.

Bioconjugation of Proteins and Peptides

The NHS ester group reacts specifically and efficiently with primary amines (-NH₂) present on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds. This process, known as lipidation, can be used to:

-

Increase the hydrophobicity of proteins and peptides.

-

Promote association with cell membranes.

-

Enhance cellular uptake.

-

Improve the pharmacokinetic profile of therapeutic proteins by increasing their half-life.

Experimental Protocol: Protein Labeling

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.5.

-

NHS Ester Stock Solution: Immediately before use, prepare a stock solution of Arachidic Acid NHS Ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

-

Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess to the initial amount of NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted Arachidic Acid NHS Ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: The extent of labeling can be determined using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the arachidoyl group) or hydrophobic interaction chromatography.

Caption: General workflow for protein labeling with Arachidic Acid NHS Ester.

Surface Modification

Arachidic Acid NHS Ester can be used to functionalize surfaces that have been pre-activated with primary amine groups. This allows for the creation of hydrophobic surfaces with potential applications in:

-

Biomaterial engineering: Modifying the surface of implants to improve biocompatibility or control cell adhesion.

-

Drug delivery: Functionalizing nanoparticles to enhance their interaction with cell membranes and improve drug encapsulation and delivery.

-

Biosensors: Creating hydrophobic surfaces for the immobilization of lipid-binding proteins or other biomolecules.

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Washing/Storage buffer (e.g., PBS or deionized water)

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer.

-

NHS Ester Stock Solution: Prepare a fresh stock solution of Arachidic Acid NHS Ester in anhydrous DMSO or DMF.

-

Reaction: Add the NHS ester stock solution to the nanoparticle suspension. The amount of NHS ester will depend on the surface density of amine groups on the nanoparticles and the desired degree of functionalization.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Washing: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted NHS ester and byproducts.

-

Resuspension and Sonication: Resuspend the nanoparticle pellet in the washing/storage buffer. Sonication may be necessary to ensure a uniform dispersion.

-

Repeat Washing: Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

-

Characterization: The successful surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, dynamic light scattering (DLS) to assess changes in particle size and surface charge, and contact angle measurements to determine the increase in surface hydrophobicity.

Role in Cellular Signaling

While arachidic acid itself is a saturated fatty acid and not a direct precursor to the well-known eicosanoid signaling molecules derived from arachidonic acid, as a very-long-chain saturated fatty acid (VLSFA), it is a key component of sphingolipids, such as ceramides.[5] Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate fundamental cellular processes.

Ceramides containing VLSFAs have been shown to play a role in cellular stress responses and apoptosis.[5] The incorporation of arachidic acid into these lipids can influence membrane properties, such as fluidity and the formation of lipid rafts, which are microdomains rich in signaling proteins. Therefore, modifying a protein with Arachidic Acid NHS Ester could potentially target it to these membrane microdomains, thereby influencing downstream signaling events.

Caption: Potential influence of arachidic acid on sphingolipid-mediated signaling.

Conclusion

This compound is a versatile chemical tool for the introduction of a long, saturated lipid chain onto biomolecules and surfaces. Its well-defined reactivity with primary amines allows for controlled and reproducible modifications. The resulting lipidated products have wide-ranging applications in basic research and drug development, from studying protein-membrane interactions to enhancing the therapeutic properties of biologics. A thorough understanding of the reaction conditions and appropriate characterization techniques are crucial for the successful implementation of this powerful bioconjugation reagent.

References

- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 2. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Long-Chain Fatty Acid NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the core features of long-chain fatty acid N-hydroxysuccinimide (NHS) esters. These molecules are pivotal in bioconjugation, enabling the covalent attachment of fatty acids to various biomolecules. This process, known as lipidation, modifies the properties of the target molecules for applications ranging from enhanced drug delivery to fundamental cell biology research.

Introduction: The Power of Lipidation

The conjugation of long-chain fatty acids to therapeutic agents like peptides, small molecules, and oligonucleotides can dramatically enhance their lipophilicity and stability.[1] This modification offers several advantages, including a longer biological half-life, improved cellular uptake, and targeted delivery to specific tissues.[1] Fatty acid NHS esters are highly efficient reagents for this purpose, reacting with primary amines on biomolecules to form stable amide bonds.[1]

The Chemistry of Long-Chain Fatty Acid NHS Esters

Long-chain fatty acid NHS esters are reactive molecules that facilitate the attachment of a fatty acid's acyl group to primary amines, which are commonly found at the N-terminus of proteins and on the side chain of lysine residues.[1]

The reaction is a nucleophilic acyl substitution. A primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide group and creating a very stable amide bond.[1]

Synthesis of Fatty Acid NHS Esters

These esters are typically synthesized by activating the carboxylic acid group of a fatty acid. A common laboratory method involves using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[1][2][3]

Key Features and Properties

Several key features of long-chain fatty acid NHS esters influence their application:

-

Hydrophobicity : The long alkyl chain of the fatty acid imparts significant hydrophobicity.[4][5] This property is crucial for applications involving insertion into lipid membranes of cells or liposomes.[6][7] The hydrophobicity generally increases with the length of the alkyl chain.[5]

-

Reactivity : The NHS ester group is highly reactive towards primary amines under mild, aqueous conditions, typically at a pH range of 7.2 to 8.5.[][9] This allows for the efficient labeling of proteins and other biomolecules.[10][11]

-

Stability : While reactive, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[1][9] The rate of hydrolysis increases with pH.[1][9] Therefore, careful control of reaction conditions is essential.

-

Chain Length Effects : The length of the fatty acid chain can influence the properties of the resulting conjugate. Longer chains lead to greater hydrophobicity, which can enhance membrane association but may also decrease aqueous solubility.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the stability and reactivity of NHS esters, which are critical for designing successful bioconjugation experiments.

Table 1: Stability of NHS Esters in Aqueous Solution

The half-life represents the time it takes for half of the reactive NHS ester to hydrolyze.

| pH | Temperature (°C) | Approximate Half-Life |

| 7.0 | 25 | 1 - 2 hours |

| 8.0 | 25 | 30 - 60 minutes |

| 8.5 | 25 | 10 - 20 minutes |

| 7.0 | 4 | Several hours |

Note: Data is generalized from typical NHS ester behavior. Specific half-lives can vary based on the fatty acid chain length and other structural features.[1][][12]

Table 2: Factors Affecting NHS Ester Conjugation Efficiency

| Parameter | Optimal Range/Condition | Rationale |

| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines (nucleophilic) with the increasing rate of NHS ester hydrolysis at higher pH.[1][9] |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow hydrolysis for labile biomolecules, though reaction times may need to be extended.[] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.[12] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | Long-chain fatty acid NHS esters often have poor aqueous solubility and should be dissolved in an organic solvent before adding to the reaction.[1] |

Experimental Protocols

General Protocol for Protein Lipidation

This protocol outlines a general procedure for conjugating a long-chain fatty acid NHS ester to a protein.

Materials:

-

Protein of interest

-

Long-chain fatty acid NHS ester (e.g., Palmitic acid NHS ester)

-

Reaction Buffer: Amine-free buffer such as 1X PBS, pH 7.2-8.0

-

Anhydrous DMSO or DMF

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

NHS Ester Preparation: Immediately before use, dissolve the long-chain fatty acid NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[9]

-

Purification: Remove excess, unreacted fatty acid NHS ester and byproducts by size-exclusion chromatography, dialysis, or a similar method.

-

Characterization: Confirm the extent of labeling using techniques such as MALDI-TOF mass spectrometry to observe the increase in molecular weight corresponding to the number of attached fatty acid molecules.[1]

Protocol for Liposome Formulation with Fatty Acid NHS Esters

Long-chain fatty acids can be incorporated into liposomes to modify their properties.[6][7][13]

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol)

-

Long-chain fatty acid

-

DCC (N,N'-dicyclohexylcarbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Organic solvent (e.g., Chloroform/Methanol mixture)

-

Hydration Buffer (e.g., PBS)

Procedure:

-

NHS Ester Synthesis: In an organic solvent, react the long-chain fatty acid with DCC and NHS to form the corresponding NHS ester.[13]

-

Lipid Film Formation: Mix the desired phospholipids and the synthesized fatty acid NHS ester in an organic solvent. Evaporate the solvent under reduced pressure to form a thin lipid film.

-

Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).

-

Extrusion (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size.

-

Purification: Remove unincorporated fatty acids by dialysis or size-exclusion chromatography.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows involved in bioconjugation with long-chain fatty acid NHS esters.

Caption: Reaction mechanism of a long-chain fatty acid NHS ester with a primary amine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 4. Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Arachidic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Arachidic Acid N-Hydroxysuccinimide (NHS) Ester. This process, a form of protein acylation, introduces a 20-carbon saturated fatty acid chain onto the protein of interest. Such modifications are instrumental in studying protein-membrane interactions, cellular localization, and the influence of lipidation on protein function and signaling pathways.

Introduction

Protein acylation is a post-translational modification that plays a critical role in numerous cellular processes by altering the hydrophobicity and membrane affinity of proteins.[1][2][3] Arachidic acid, a 20-carbon saturated fatty acid, when attached to a protein, can significantly influence its interaction with lipid bilayers and its participation in signaling cascades. The use of Arachidic Acid N-Hydroxysuccinimide Ester provides a method for the stable, covalent attachment of this fatty acid to primary amines (the N-terminus and the ε-amino group of lysine residues) on a target protein.[4][5][6][7]

Due to the hydrophobic nature of the long arachidic acid chain, special considerations are required during the labeling and purification process to prevent protein aggregation and ensure the successful isolation of the labeled conjugate.

Data Presentation

Successful labeling with this compound can be assessed and quantified using various analytical techniques. The following table summarizes key parameters that should be determined to characterize the labeled protein.

| Parameter | Method | Expected Outcome/Interpretation |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy (if the label is fluorescent) or Mass Spectrometry | Indicates the average number of arachidic acid molecules conjugated per protein molecule. |

| Confirmation of Covalent Modification | MALDI-TOF Mass Spectrometry | An increase in the molecular weight of the protein corresponding to the mass of the attached arachidic acid moieties confirms successful labeling.[8] |

| Purity of Labeled Protein | SDS-PAGE and Size-Exclusion Chromatography | Assesses the homogeneity of the labeled protein and the removal of unreacted reagents. |

| Solubility and Aggregation State | Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography | Monitors for potential aggregation of the protein due to increased hydrophobicity. |

Experimental Protocols

This section provides a detailed methodology for the labeling of a protein with this compound, followed by its purification and characterization.

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline and may require optimization based on the specific protein of interest.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Size-Exclusion Chromatography column)

-

Purification Buffer: PBS or other suitable buffer, potentially containing a non-ionic detergent (e.g., 0.1% Tween-20) to prevent aggregation.

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

-

-

Preparation of this compound Stock Solution:

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[5][7]

-